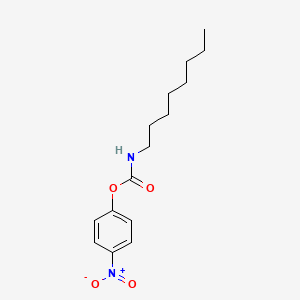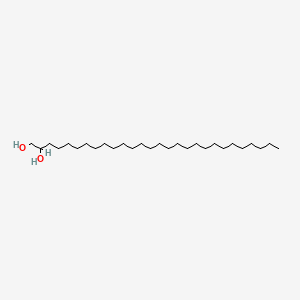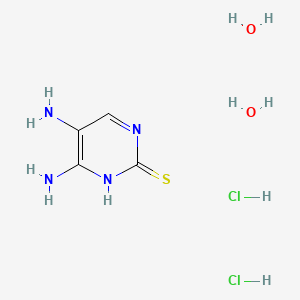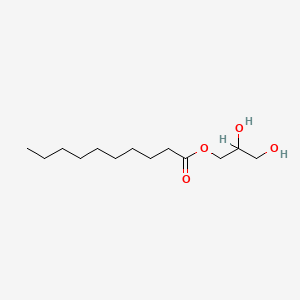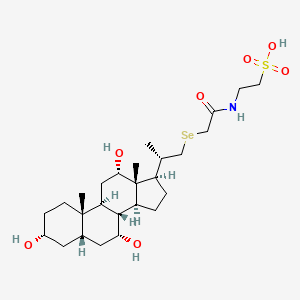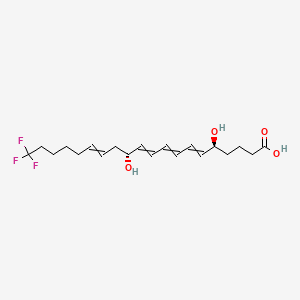![molecular formula C16H28GdN4O8+3 B1228328 Gadolinium(3+);2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B1228328.png)
Gadolinium(3+);2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadoteric acid, also known as gadolinium (3+) 2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetate, is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). It is a macrocyclic compound that includes the organic acid 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid as a chelating agent, which binds to the gadolinium ion. This compound is known for its high stability and safety profile, making it a preferred choice for enhancing the contrast in MRI scans .
Wissenschaftliche Forschungsanwendungen
Gadoteric acid is widely used in various fields of scientific research:
Chemistry: It is used as a stable complex for studying the properties of gadolinium-based compounds.
Biology: Gadoteric acid is employed in imaging studies to visualize biological structures and processes.
Medicine: Its primary application is in MRI to enhance the contrast of images, aiding in the diagnosis of various conditions such as tumors, vascular diseases, and brain disorders
Industry: Gadoteric acid is used in the development of new contrast agents and imaging techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of gadoteric acid involves the complexation of gadolinium ions with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid. The process typically includes the following steps:
- Dissolving gadolinium oxide in water to form gadolinium chloride.
- Mixing gadolinium chloride with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid in an aqueous solution.
- Adjusting the pH of the solution to facilitate the complexation reaction.
- Purifying the resulting gadoteric acid through filtration and crystallization .
Industrial Production Methods: Industrial production of gadoteric acid follows similar steps but on a larger scale. The process is optimized to ensure high yield and purity. Key steps include:
- Large-scale dissolution of gadolinium oxide.
- Controlled addition of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid.
- Continuous monitoring and adjustment of pH.
- Use of advanced filtration and crystallization techniques to obtain high-purity gadoteric acid .
Analyse Chemischer Reaktionen
Types of Reactions: Gadoteric acid primarily undergoes complexation reactions. It is highly stable and does not readily participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions: The primary reagents involved in the preparation of gadoteric acid are gadolinium oxide and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid. The reaction conditions include an aqueous medium and controlled pH levels .
Major Products: The major product of the reaction is gadoteric acid itself, which is used as a contrast agent in MRI .
Wirkmechanismus
Gadoteric acid works by developing a magnetic moment when placed in a magnetic field. This magnetic moment enhances the relaxation rates of water protons in its vicinity, leading to an increase in signal intensity (brightness) of tissues during MRI. The compound crosses the blood-brain barrier in areas with abnormal vascularity, highlighting affected regions in the imaging process .
Similar Compounds:
- Gadopentetic acid
- Gadobenic acid
- Gadoxetic acid
- Gadoteridol
- Gadobutrol
Comparison: Gadoteric acid is unique due to its macrocyclic structure, which provides higher stability compared to linear gadolinium-based contrast agents. This stability reduces the risk of gadolinium release, making it safer for patients, especially those with renal impairments. Additionally, gadoteric acid has a favorable safety profile and is less likely to cause nephrogenic systemic fibrosis compared to other gadolinium-based agents .
Eigenschaften
Molekularformel |
C16H28GdN4O8+3 |
|---|---|
Molekulargewicht |
561.7 g/mol |
IUPAC-Name |
gadolinium(3+);2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C16H28N4O8.Gd/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);/q;+3 |
InChI-Schlüssel |
GFSTXYOTEVLASN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O.[Gd+3] |
Kanonische SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O.[Gd+3] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Hydroxybenzoic acid [2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] ester](/img/structure/B1228246.png)

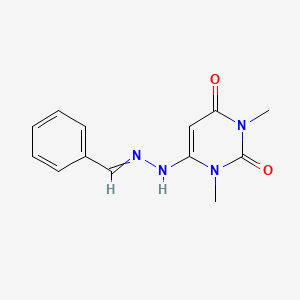
![8-[4-(4-Fluorophenoxy)-3-nitrophenyl]-7-(2-hydroxyethyl)-3-(phenylmethyl)purine-2,6-dione](/img/structure/B1228250.png)
![N-(6-methoxy-3-pyridinyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1228253.png)
![2-Butenoic acid, 4-[(5-chloro-2-hydroxyphenyl)amino]-4-oxo-, (Z)-](/img/structure/B1228255.png)
